Fmoc-D-Pra-OH

Peptide Stability Protease Resistance D-Amino Acids

Proteolytic degradation of therapeutic peptide candidates remains a critical bottleneck in drug development. Fmoc-D-Pra-OH directly addresses this challenge. Its D-configuration confers inherent resistance to endogenous proteases, while the propargyl side chain serves as a bioorthogonal handle for CuAAC-mediated stapling or functionalization-all within standard Fmoc-SPPS workflows. • Enables construction of all-D peptides with significantly extended in vivo half-life • Terminal alkyne supports on-resin macrocyclization for conformationally constrained pharmacophores • Orthogonal to azide-bearing residues for dual-modification strategies (e.g., fluorophore + targeting ligand) • Supplied with full CoA; verified identity by HPLC and optical rotation

Molecular Formula C20H17NO4
Molecular Weight 335.4 g/mol
CAS No. 220497-98-3
Cat. No. B557621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Pra-OH
CAS220497-98-3
SynonymsFmoc-D-Propargylglycine; 220497-98-3; Fmoc-D-Pra-OH; Fmoc-D-propargyl-Gly-OH; ST50826226; Fmoc-D-2-propargylglycine; Fmoc-D-Gly(propargyl)-OH; SCHEMBL119859; 09798_FLUKA; CTK8G1630; MolPort-001-758-719; ZINC2243708; CF-386; (R)-N-Fmoc-2-(2'-propynyl)glycine; AKOS025289366; (R)-2-(Fmoc-amino)-4-pentynoicacid; AK170070; AN-29583; KB-52060; SC-10424; TL8006310; Z-1398; (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoicacid; (2R)-2-[(fluoren-9-ylmethoxy)carbonylamino]pent-4-ynoicacid; (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-ynoicacid
Molecular FormulaC20H17NO4
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESC#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H17NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-18H,7,12H2,(H,21,24)(H,22,23)/t18-/m1/s1
InChIKeyDJGMNCKHNMRKFM-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Pra-OH: D-Propargylglycine for Click Chemistry


Fmoc-D-Pra-OH (Fmoc-D-propargylglycine) is a non-proteinogenic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). It features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a D-propargyl side chain that presents a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Its molecular formula is C20H17NO4 with a molecular weight of 335.36 g/mol . The D-configuration distinguishes it from its L-enantiomer, Fmoc-L-Pra-OH (CAS 198561-07-8), which is also commercially available .

Workflow Fmoc-SPPS with terminal alkyne handle
Selection D-propargylglycine building block for CuAAC
Use Context Peptide stapling, bioconjugation, and chiral SPPS

Fmoc-D-Pra-OH: Chirality and Alkyne Specificity


Fmoc-D-Pra-OH is not interchangeable with its L-enantiomer, other alkyne amino acids like Fmoc-(S)-propargyl-Ala-OH, or alternative protecting group strategies (e.g., Boc-D-Pra-OH). The D-configuration confers resistance to proteolytic degradation in downstream biological assays [1]. The propargyl side chain's length and geometry directly influence CuAAC macrocyclization efficiency and the conformational stability of resulting stapled peptides compared to longer-chain homologs [2]. Substitution with the L-enantiomer yields peptides with different biological properties [3], while using a Boc-protected analog is incompatible with standard Fmoc-SPPS workflows.

Fmoc-D-Pra-OH
L-enantiomer may alter peptide bioactivity and protease susceptibility
Fmoc-D-Pra-OH
Fmoc-(S)-propargyl-Ala may differ in stapling geometry and stability
Fmoc-D-Pra-OH
Boc-D-Pra-OH requires different deprotection and is incompatible with standard Fmoc-SPPS

Fmoc-D-Pra-OH: Performance vs. Comparators


Proteolytic Stability: D-Pra vs. L-Pra Peptides

The D-configuration of Fmoc-D-Pra-OH significantly enhances peptide stability against proteolytic degradation. Studies demonstrate that substituting L-amino acids with D-amino acids increases resistance to proteases, with D-amino acid-containing peptides showing complete protease resistance compared to L-analogues [1]. Specifically, all-D-amino acid cationic peptides were completely protease-resistant, noncytotoxic, and potent against ESKAPE pathogens, in contrast to their L-analogues [1]. Additionally, D-amino acid substitution significantly improved protease resistance and antimicrobial activity, as revealed by fluorescence imaging and microscopy [2]. This class-level evidence strongly supports the selection of Fmoc-D-Pra-OH over Fmoc-L-Pra-OH for applications requiring extended peptide half-life in biological milieus.

Protease Resistance
Class-level inference
D-peptides: no degradation; L-peptides: degraded
Supports D-peptide stability in biological assays
Specific assay context and pathogen panel required
Peptide Stability Protease Resistance D-Amino Acids

CuAAC Macrocyclization Efficiency

Propargylglycine residues enable efficient CuAAC-mediated macrocyclization. L-propargylglycine demonstrated 94% conversion in 18F-radiolabeling click reactions, with a final radiochemical yield of 27% and >99% radiochemical purity [1]. Additionally, triazole formation from propargylglycine with azides proceeds in 60-76% yield under standard conditions [2]. While these data are for the L-enantiomer or unprotected amino acid, the alkyne reactivity is stereochemistry-independent, providing a reliable baseline for Fmoc-D-Pra-OH performance in click stapling applications. Strategic incorporation of triazole linkages via CuAAC using propargylglycine fine-tunes macrocycle conformation and enhances biological properties compared to linear precursors [3].

CuAAC Efficiency
Cross-study comparable
94% conversion (L-Pra); 27% RCY; 60–76% triazole yield
Supports efficient click stapling
L-enantiomer data; alkyne reactivity is stereochemistry-independent
CuAAC Peptide Stapling Macrocyclization

Chiral Purity & Optical Rotation

Fmoc-D-Pra-OH is supplied with defined chiral purity specifications. Commercial sources report optical rotation of +19 ± 2º (c=1 in DMF) and chiral HPLC purity of ≥99% for the L-enantiomer . While a direct head-to-head chiral purity comparison is not available, these specifications establish a baseline for enantiomeric excess. In contrast, racemic or low-purity material would introduce diastereomeric impurities, complicating purification and potentially altering biological activity [1].

Chiral Identity
Specification review
Optical rotation: +19 ± 2° (c=1, DMF)
Ensures chiral identity for reproducible synthesis
Verify enantiomeric excess for critical applications
Chiral Purity Quality Control Peptide Synthesis

Stability: Propargyl-Ala vs. Propargylglycine in Stapling

Fmoc-(S)-propargyl-Ala-OH is noted to be 'more stable for peptide stapling via click chemistry than propargylglycine' . This suggests that propargylglycine, including Fmoc-D-Pra-OH, may exhibit lower stability under certain click reaction conditions. However, no quantitative stability data (e.g., degradation half-life, yield under stressed conditions) are provided, limiting this comparison's strength.

Stapling Stability
Data to verify
Propargyl-Ala reported more stable; no quantitative data
Stability comparison requires independent verification
Supplier statement; limited evidence
Alkyne Stability Peptide Stapling Click Chemistry

MetRS Incompatibility for Genetic Incorporation

Propargylglycine is not accepted by wild-type methionyl-tRNA synthetase (MetRS) for expression in auxotrophic E. coli [1]. This contrasts with homopropargylglycine (HPG), which is a substrate. Therefore, Fmoc-D-Pra-OH is unsuitable for genetic incorporation methods and is primarily intended for solid-phase peptide synthesis.

MetRS Compatibility
Class-level inference
Propargylglycine: not accepted; HPG: accepted
Not suitable for genetic incorporation methods
Designed for chemical SPPS only
Unnatural Amino Acid Genetic Code Expansion MetRS

Fmoc-D-Pra-OH: Key Applications


Stapled D-Peptides for Therapeutic Development

Employ Fmoc-D-Pra-OH in solid-phase synthesis to construct all-D-amino acid peptides with enhanced stability against proteolytic degradation [1]. Subsequent on-resin or in-solution CuAAC-mediated stapling using the propargyl side chain yields conformationally constrained macrocycles with improved pharmacological properties [2].

Site-Specific Bioconjugation and Fluorescent Labeling

Incorporate Fmoc-D-Pra-OH at desired positions to introduce a bioorthogonal alkyne handle. Post-synthetic CuAAC with azide-functionalized fluorophores, biotin, or PEG chains enables precise labeling for imaging, pull-down assays, or half-life extension studies [3].

Dual-Modified Peptides via Orthogonal Protection

Combine Fmoc-D-Pra-OH with azide-containing amino acids (e.g., Fmoc-Lys(N3)-OH) to create peptides bearing both alkyne and azide functionalities. Sequential deprotection and click reactions allow for the introduction of two distinct modifications, such as a fluorophore and a targeting ligand [4].

Aryl-Modified D-Phe Derivatives via Rh Catalysis

Fmoc-D-Pra-OH can be used as a substrate for rhodium-catalyzed [2+2+2] cycloadditions to generate aryl-modified D-Phe derivatives, expanding the chemical diversity of peptide building blocks .

Application
Selection Property
Validation Focus
Stapled D-Peptide Research
D-configuration and alkyne handle
Protease stability and macrocycle conformation
Bioorthogonal Labeling
Terminal alkyne for CuAAC
Conjugation efficiency and site-specificity
Dual-Modified Peptides
Orthogonal alkyne/azide reactivity
Sequential click modification fidelity
Aryl-Modified D-Phe Derivatives
Alkyne as cycloaddition substrate
Chemical diversification scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Pra-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.